molecular formula C9H11O5P B5235891 4-(dimethoxyphosphoryl)benzoic acid

4-(dimethoxyphosphoryl)benzoic acid

Cat. No. B5235891
M. Wt: 230.15 g/mol
InChI Key: LBWLQJUDQFBOGR-UHFFFAOYSA-N
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Description

4-(dimethoxyphosphoryl)benzoic acid (DMBA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMBA is a phosphoric acid derivative of benzoic acid, which has been synthesized through various methods.

Scientific Research Applications

Synthesis and Material Properties

  • Polymer Modification : 4-(Dimethylvinylsilyl)benzoic acid, a related compound, has been used to modify polydimethylsiloxanes, impacting their thermal and rheological properties. The introduction of benzoic acid fragments shifted the glass-transition temperature to a higher range and prevented crystallization, enhancing intermolecular interactions of polydimethylsiloxane chains (Gorodov et al., 2018).

  • Liquid Crystalline Materials : The liquid crystalline dimer of 4-(4-pentenyloxy)benzoic acid, analogous to the compound , demonstrated unique mesophases with distinct thermal and optical properties, useful in materials science (Qaddoura & Belfield, 2010).

Chemical Properties and Interactions

  • Mixed-Dimer Formation : Studies on binary systems of 4-substituted benzoic acids, including compounds similar to 4-(dimethoxyphosphoryl)benzoic acid, revealed significant insights into mixed-dimer formation in crystalline and liquid-crystalline phases, influencing phase behavior and structural properties (Roman, Kaeding-Koppers, & Zugenmaier, 2008).

  • Electronic and Dipole Moment Analysis : Research on benzoic acid liquid crystals, including derivatives of the target compound, has been conducted to understand their electronic transitions, solvatochromic properties, and electric dipole moments, enhancing knowledge of molecular interactions and electronic structures (Sıdır, 2020).

Catalysis and Reaction Mechanisms

  • Cyclopolymerization Catalysts : Benzoic acid derivatives have been employed in the synthesis of ruthenium-based catalysts for cyclopolymerization, offering new avenues for polymer production and material science applications (Mayershofer, Nuyken, & Buchmeiser, 2006).

  • Mitsunobu Reaction Applications : The compound 4-(Diphenylphosphino)benzoic acid, related to the query compound, has been used in the Mitsunobu reaction as a bifunctional reagent, simplifying reaction processes and enhancing stereochemical control in organic synthesis (Muramoto et al., 2013).

Molecular and Crystal Structure Analysis

  • Molecular Structure Investigations : Various benzoic acid derivatives, including ones structurally related to 4-(dimethoxyphosphoryl)benzoic acid, have been synthesized and analyzed via X-ray crystallography and quantum chemical methods, contributing to a deeper understanding of molecular and crystal structures in chemistry (Zaltariov et al., 2016).

  • Temperature-Dependent Studies : The behavior of hydrogen-bonded benzoic acid dimers, similar to the compound of interest, has been explored through temperature-dependent studies, providing insights into molecular dynamics and interactions at different temperatures (Pham, Taylor, & Henson, 2013).

properties

IUPAC Name

4-dimethoxyphosphorylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O5P/c1-13-15(12,14-2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWLQJUDQFBOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethoxyphosphorylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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